molecular formula C17H20N2O4S2 B2818338 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide CAS No. 946342-40-1

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide

Cat. No.: B2818338
CAS No.: 946342-40-1
M. Wt: 380.48
InChI Key: ZZIZXKXZSGPZGK-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide is a chemical compound designed for scientific research and development. This sulfonamide derivative features a 4-ethylbenzenesulfonamide core linked to a phenyl ring substituted with a 1,1-dioxidoisothiazolidine moiety . The integration of these specific functional groups makes it a valuable scaffold in medicinal chemistry and drug discovery. Compounds with this structural profile are frequently investigated for their diverse biological activities. Research on analogous molecules suggests potential applications as enzyme inhibitors, where the sulfonamide group can mimic natural substrates and disrupt essential biochemical pathways . This mechanism is central to exploring its effects in various in vitro studies. The presence of the isothiazolidine dioxide group may further modulate its interaction with biological targets, potentially influencing its efficacy and selectivity . Disclaimer: This product is intended for research use only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information presented is provided for informational purposes and does not constitute a specification for the product.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-2-14-4-10-17(11-5-14)25(22,23)18-15-6-8-16(9-7-15)19-12-3-13-24(19,20)21/h4-11,18H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIZXKXZSGPZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)aniline under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The thiazolidine ring may also interact with other molecular pathways, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name / ID (from Evidence) Core Structure Key Functional Groups Notable Substituents
Target Compound Benzenesulfonamide + isothiazolidine dioxido -SO₂-NH-, 1,1-dioxidoisothiazolidine, ethyl 4-ethylbenzene, dioxidoisothiazolidine
Hydrazinecarbothioamides [4–6] () Benzoic acid hydrazide + thiourea -C=S, -NH-, -SO₂- Halogens (Cl, Br), 2,4-difluorophenyl
1,2,4-Triazole-3-thiones [7–9] () Triazole + sulfonylphenyl -S-, -N=N-, -SO₂- Halogens (Cl, Br), tautomeric thione
N-(4-Hydroxyphenyl)benzenesulfonamide () Benzenesulfonamide + phenol -SO₂-NH-, -OH 4-hydroxyphenyl
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () Branched alkyl sulfonamide -SO₂-NH-, -N₃ Azide groups, tosyl-protected amine

Key Observations :

  • The target compound distinguishes itself via the 1,1-dioxidoisothiazolidine ring, which is absent in other analogs.
  • Unlike the hydroxyl group in ’s compound, the 4-ethylbenzene substituent in the target compound likely reduces hydrogen-bonding capacity but improves lipophilicity, which could influence membrane permeability .
  • The tautomeric behavior observed in 1,2,4-triazole-3-thiones () contrasts with the fixed sulfone structure of the target compound, suggesting differences in reactivity and intermolecular interactions .

Spectral and Reactivity Comparisons

Table 2: IR and NMR Spectral Signatures

Compound Type IR Key Bands (cm⁻¹) NMR Features (¹H/¹³C) Source
Target Compound (Inferred) -SO₂ asym/sym stretch (~1150–1350) Aromatic protons (δ 7.0–8.0), ethyl CH₃ (δ ~1.2) N/A
Hydrazinecarbothioamides [4–6] C=S (1243–1258), C=O (1663–1682) NH signals (δ 8.5–10.0), aromatic multiplicity
1,2,4-Triazole-3-thiones [7–9] C=S (1247–1255), NH (3278–3414) Absence of C=O, thione tautomer confirmation
N-(4-Hydroxyphenyl)benzenesulfonamide O-H stretch (~3200–3500) Hydroxyl proton (δ ~9.5), NH (δ ~7.5)

Key Findings :

  • The absence of C=O stretches in triazole-thiones () confirms cyclization, a feature absent in the target compound, which retains its sulfonamide and isothiazolidine groups without carbonyl participation .
  • The N-H stretches in the target compound (inferred) would overlap with those of hydrazinecarbothioamides (~3150–3319 cm⁻¹) but lack the azide (-N₃) vibrations (~2100 cm⁻¹) seen in .
  • Hydrogen-bonding networks in ’s compound (via -OH and -NH) contrast with the target compound’s reliance on sulfone oxygen atoms for polar interactions .

Q & A

Q. What are the recommended synthetic routes for N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Formation of the isothiazolidine ring via cyclization of a thiol derivative with sulfur dioxide and an oxidizing agent under controlled pH and temperature (e.g., 60–80°C in DMF) .
  • Step 2 : Amide coupling between 4-ethylbenzenesulfonyl chloride and the amino-substituted isothiazolidine intermediate using a base like triethylamine in dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

Q. How is the compound characterized structurally to confirm its identity and purity?

  • X-ray crystallography : Resolve the 3D structure using SHELXL for refinement, particularly to confirm the dioxidoisothiazolidine ring geometry and sulfonamide bond angles .
  • Spectroscopy :
  • NMR : 1H^1H and 13C^{13}C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide groups (δ 3.1–3.5 ppm for SO2_2) .
  • IR : Confirm sulfone (1150–1300 cm1^{-1}) and amide (1650 cm1^{-1}) stretches .
    • Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., m/z 393.1 [M+H]+^+) .

Q. What spectroscopic and chromatographic methods are used to assess stability under varying conditions?

  • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to monitor degradation products under stress conditions (e.g., 40°C, 75% humidity) .
  • UV-Vis : Track absorbance changes (λmax_{\text{max}} ~260 nm) to assess photostability .

Advanced Research Questions

Q. How can researchers reconcile contradictory IC50_{50}50​ values in cytotoxicity studies across different cell lines?

Discrepancies (e.g., IC50_{50} ranging from 15–25 µM) may arise from:

  • Cell line heterogeneity : Variations in membrane permeability (e.g., HeLa vs. A549) or metabolic activity .
  • Assay conditions : Differences in incubation time, serum concentration, or endpoint detection (MTT vs. ATP assays). Validate using standardized protocols (e.g., NCI-60 panel) and orthogonal assays (e.g., apoptosis markers like caspase-3 activation) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., EGFR) or sulfotransferases, focusing on the sulfonamide group’s electrostatic interactions .
  • MD simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to identify key residues (e.g., Lys216 in ATP-binding pockets) .

Q. How are structure-activity relationship (SAR) studies designed to optimize potency and selectivity?

  • Analog synthesis : Replace the ethyl group with halogens or methyl to assess steric/electronic effects on cytotoxicity .
  • Pharmacophore mapping : Identify critical moieties (e.g., sulfonamide for hydrogen bonding, isothiazolidine for rigidity) using MOE or Discovery Studio .

Q. What experimental approaches validate the mechanism of action in cellular pathways?

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
  • Transcriptomics : RNA-seq to detect downstream gene regulation (e.g., apoptosis genes like BAX/BCL-2) post-treatment .

Q. How can crystallographic disorder in the isothiazolidine ring be resolved during structural refinement?

  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to model rotational disorder .
  • Constraints : Apply riding hydrogen models and isotropic displacement parameters (Uiso_{\text{iso}}) for overlapping atoms .

Q. What strategies mitigate off-target effects in in vivo models?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to reduce non-specific binding .
  • Toxicogenomics : Assess liver and kidney toxicity via RNA-seq in rodent models to identify metabolic liabilities .

Q. How are high-throughput screening (HTS) assays optimized for this compound in drug discovery pipelines?

  • Z’-factor optimization : Use 384-well plates with luciferase-based viability assays (Z’ > 0.5) .
  • Dose-response : Test 10-point serial dilutions (0.1–100 µM) with robotic liquid handlers to ensure reproducibility .

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